molecular formula C19H16ClFN2O3 B2862024 2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one CAS No. 941973-42-8

2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2862024
CAS No.: 941973-42-8
M. Wt: 374.8
InChI Key: IMGISULOKXFXFC-UHFFFAOYSA-N
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Description

2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core substituted with chloro, fluoro, and dimethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory and anticancer drugs.

    Material Science: It is explored for use in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chloro-6-fluorophenyl)-5-methyl-isoxazole-4-carbonyl chloride: This compound shares the chloro and fluoro substituents but has a different core structure.

    2-Chloro-6-fluoro-5-methylphenylboronic acid: Similar in having chloro and fluoro groups but differs in its boronic acid functionality.

Uniqueness

2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one is unique due to its combination of a pyridazinone core with chloro, fluoro, and dimethoxyphenyl substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(2,5-dimethoxyphenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c1-25-12-6-8-18(26-2)13(10-12)17-7-9-19(24)23(22-17)11-14-15(20)4-3-5-16(14)21/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGISULOKXFXFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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